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4,5-Dihydro-4,4-dimethyl-2-(3-

pyridyl)oxazole

Cat. No.: B1349348 Get Quote

Executive Summary
The fusion of pyridine and oxazole rings creates the pyridyloxazole scaffold, a heterocyclic

structure of significant interest in contemporary chemical research. This guide provides a

technical overview of the synthesis, properties, and multifaceted applications of pyridyloxazole

compounds, tailored for researchers in medicinal chemistry, materials science, and catalysis.

We delve into their emerging roles as precision tools in drug discovery, particularly as kinase

inhibitors, their utility as sensitive fluorescent probes for bioimaging, and their function as

versatile ligands in advanced catalysis. This document synthesizes field-proven insights with

detailed experimental methodologies to serve as a comprehensive resource for professionals

seeking to harness the potential of this promising class of molecules.

Part I: The Pyridyloxazole Scaffold: A Structural and
Synthetic Overview
Core Structure and Properties
The pyridyloxazole scaffold is a bicyclic heteroaromatic system containing both a pyridine and

an oxazole ring. The relative positioning of the nitrogen and oxygen atoms and the fusion

points of the two rings give rise to several isomers, each with distinct electronic and steric

properties. This structural versatility is fundamental to the diverse applications of its derivatives.

The pyridine ring often acts as a hydrogen bond acceptor and a coordinating site for metal

ions, while the oxazole ring can participate in various non-covalent interactions and contributes
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to the overall rigidity and planarity of the molecule. These inherent features make

pyridyloxazoles privileged scaffolds in the design of functional molecules.

General Synthetic Strategies
The construction of the pyridyloxazole core can be achieved through several synthetic routes,

typically involving the formation of the oxazole ring from a pre-functionalized pyridine precursor.

A common and effective method is the cascade 6-endo-dig cyclization, which allows for the

synthesis of functionalized pyridyloxazoles from readily available starting materials like

aminopyrazoles and alkynyl aldehydes.[1] This approach offers excellent regioselectivity and

tolerance for a wide range of functional groups.
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Caption: General workflow for the synthesis of a pyridyloxazole library.

Part II: Applications in Medicinal Chemistry and
Drug Discovery
The pyridyloxazole scaffold is increasingly recognized as a "privileged structure" in medicinal

chemistry, appearing in molecules targeting a wide range of diseases. Its ability to form key

interactions with biological targets, such as hydrogen bonds and hydrophobic interactions,

makes it an ideal starting point for drug design.[2][3]

Kinase Inhibitors in Oncology
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Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is

a hallmark of many cancers.[4] The pyrazolopyridine scaffold, a close structural analog to

pyridyloxazole, has proven to be a highly effective hinge-binding motif in ATP-competitive

kinase inhibitors.[2][5] This success provides a strong rationale for exploring pyridyloxazole

derivatives for the same purpose. The nitrogen atom of the pyridine ring can act as a hydrogen

bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the

enzyme's active site.

Recently, derivatives of the related pyrazolopyridine scaffold have been identified as potent

inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk), which is a promising

target for autoimmune disorders and certain cancers.[6]

Table 1: Example Kinase Inhibitory Activity of Pyrazole-Based Compounds

Compound ID Target Kinase IC₅₀ (nM)
Cancer Cell
Line

Reference

Barasertib
(AZD1152)

Aurora B 0.37 - [7]

Afuresertib Akt1 1.3 HCT116 (Colon) [7]

Compound 10 Bcr-Abl 14.2 K562 (Leukemia) [7]

| Compound 25 | CDK1 | 1520 | - |[7] |

Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial

agents.[3] Heterocyclic compounds, including pyrazole and pyridine derivatives, have a long

history of use as antibacterial and antifungal agents.[8] Pyridyloxazole derivatives are being

explored for their potential to disrupt microbial growth, with studies showing that specific

substitutions on the core scaffold can lead to potent activity against both Gram-positive and

Gram-negative bacteria.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay
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This protocol outlines a standard method to evaluate the inhibitory potential of a synthesized

pyridyloxazole compound against a target protein kinase.

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

Dilute the kinase enzyme to the desired concentration in kinase buffer (e.g., 50 mM

HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Prepare a solution of the kinase-specific substrate and ATP in the kinase buffer. The ATP

concentration is typically set near the Km value for the enzyme.

Assay Procedure:

Dispense the test compound into a 96-well plate, performing serial dilutions to obtain a

range of concentrations. Include a DMSO-only control (0% inhibition) and a well with a

known potent inhibitor (100% inhibition).

Add the diluted kinase enzyme to each well and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature to allow the compound to bind to the kinase.

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., EDTA).

Detection and Data Analysis:

Quantify the amount of phosphorylated substrate. This can be done using various

methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a

universal marker of kinase activity.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the

concentration of the compound required to inhibit 50% of the kinase activity.
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Part III: Pyridyloxazoles as Advanced Research
Tools
Beyond therapeutic applications, the unique photophysical and coordination properties of

pyridyloxazoles make them valuable tools in fundamental research.

Fluorescent Probes for Bioimaging and Sensing
Fluorescent probes are indispensable for visualizing and quantifying biological molecules and

ions in real-time.[9] The rigid, planar structure of the pyridyloxazole scaffold can be derivatized

with fluorophores to create sensors that exhibit changes in their fluorescence properties upon

binding to a specific analyte.[10][11] These probes are particularly useful for detecting metal

ions, which play critical roles in numerous physiological and pathological processes.[12][13]

The pyridine and oxazole nitrogen atoms can act as a chelating unit, and the binding event can

modulate the electronic properties of the fluorophore, leading to a detectable change in

fluorescence intensity or wavelength.[11]
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Caption: "Turn-on" fluorescence sensing mechanism with a pyridyloxazole probe.

Ligands in Asymmetric Catalysis
The development of efficient and selective catalysts is a cornerstone of modern organic

synthesis. Pyridine-oxazoline (PyOX) ligands, which share a similar structural motif with

pyridyloxazoles, are highly effective in a wide range of asymmetric catalytic reactions.[14] The

defined stereochemistry of chiral PyOX ligands allows for the creation of a specific chiral

environment around a metal center, enabling high enantioselectivity in reactions. Similarly,
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chiral pyridyloxazole ligands can coordinate with transition metals to form catalysts for C-C and

C-heteroatom bond-forming reactions.[15] The electronic properties of the ligand can be tuned

by modifying substituents on either the pyridine or oxazole ring, allowing for fine control over

the catalyst's reactivity and selectivity.[16]

Part IV: Future Directions and Outlook
The research landscape for pyridyloxazole compounds is rapidly expanding. While their

application in medicinal chemistry is well-underway, their potential in other fields is beginning to

be explored.

Materials Science: The rigid, aromatic nature of the pyridyloxazole scaffold makes it a

candidate for incorporation into organic electronic materials, such as organic light-emitting

diodes (OLEDs) and organic photovoltaics (OPVs). Their coordination chemistry also

suggests potential use in the construction of metal-organic frameworks (MOFs) with tailored

catalytic or gas-adsorption properties.

Chemical Biology: The development of photo-activatable or "caged" pyridyloxazole-based

drugs could provide spatiotemporal control over therapeutic activity, minimizing off-target

effects.

The versatility of the pyridyloxazole scaffold, combined with the robustness of modern synthetic

methods, ensures that these compounds will continue to be a fertile ground for discovery.

Future research will likely focus on developing more complex, multifunctional derivatives and

translating the promising results from in vitro and in silico studies into tangible applications in

medicine, technology, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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